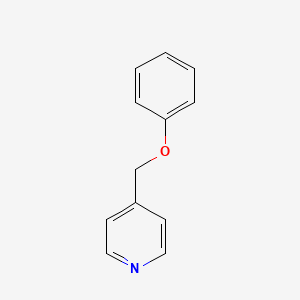

4-(Phenoxymethyl)pyridine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry in Synthetic and Medicinal Sciences

Pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N, was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. numberanalytics.com Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a CH group, was determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.netwikipedia.org The first synthesis of this heteroaromatic compound was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. researchgate.netwikipedia.org

The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, propelled the field forward. wikipedia.org These methods, despite some suffering from low yields, utilized inexpensive precursors, enabling broader access to pyridine-based compounds. wikipedia.org

The significance of pyridine in medicinal chemistry became particularly evident in the 1930s with the recognition of niacin (nicotinic acid, a pyridine derivative) in treating dermatitis. researchgate.net Since then, the pyridine scaffold has become a cornerstone in drug design, with its derivatives finding applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.govopenaccessjournals.com The ability of the pyridine nucleus to improve water solubility and its versatile reactivity have made it a privileged structure in medicinal chemistry. openaccessjournals.com The ongoing development of new synthetic strategies and the exploration of novel pyridine analogues continue to expand their therapeutic potential. nih.gov

Significance of Phenoxymethyl (B101242) Substitution in Pyridine Scaffolds

The introduction of a phenoxymethyl group onto a pyridine scaffold can significantly influence the resulting molecule's chemical and biological properties. This substitution introduces a flexible ether linkage and an additional aromatic ring, which can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets like enzymes and receptors.

In medicinal chemistry, the phenoxymethyl substituent has been utilized to enhance the binding affinity and selectivity of compounds for their intended targets. For instance, in the development of radiolabeled probes for σ-1 receptors, the phenoxymethyl moiety was a key structural component in a series of halogenated 4-(phenoxymethyl)piperidines. acs.org The nature and position of substituents on the phenoxy ring were found to modulate the affinity and selectivity for σ-1 and σ-2 receptors. acs.org

Furthermore, in the design of caspase-3 inhibitors, pyridine-containing isatin (B1672199) analogs with a phenoxymethyl group demonstrated high potency. nih.gov The replacement of a phenoxymethyl group with a pyridinyl-oxymethyl group in some analogs led to even higher potency, highlighting the nuanced effects of this type of substitution. nih.gov The phenoxymethyl group can also impact the metabolic stability of a compound, a critical factor in drug development. nih.gov Research on porphyrin derivatives has also incorporated the 4-(phenoxymethyl)pyridine moiety, investigating its influence on the photophysical and photobiological properties of these complex molecules for potential applications in photodynamic therapy. rsc.orgresearchgate.net

Scope and Research Objectives Pertaining to this compound and its Analogues

Research concerning this compound and its analogues spans various areas of chemical and medicinal science, driven by the quest for novel compounds with specific biological activities and physicochemical properties. A primary objective is the synthesis and characterization of new derivatives to explore their therapeutic potential.

Key research objectives include:

Anticancer Activity: The synthesis of novel pyridine derivatives, including those with phenoxymethyl groups, is a significant area of research for developing new anticancer agents. tandfonline.com For example, porphyrin derivatives incorporating this compound have been synthesized and evaluated for their photodynamic activity against cancer cells. rsc.orgresearchgate.net

Enzyme Inhibition: The design and synthesis of this compound analogues as specific enzyme inhibitors is another major focus. This includes the development of potent and selective caspase-3 inhibitors for potential therapeutic applications. nih.gov

Receptor Binding and Imaging: The development of ligands for specific receptors, such as the dopamine (B1211576) D4 receptor and sigma receptors, is an active area of investigation. acs.orgresearchgate.net Halogenated derivatives of 4-(phenoxymethyl)piperidine (B1622545) have been synthesized and evaluated as potential radiolabeled probes for in vivo imaging of sigma receptors. acs.org

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to understand the relationship between the chemical structure of this compound analogues and their biological activity. This involves systematically modifying the structure, for instance, by introducing different substituents on the phenoxy or pyridine rings, and evaluating the impact on potency and selectivity. nih.govresearchgate.net

Development of Synthetic Methodologies: Researchers are continuously working on new and efficient synthetic routes to access this compound and its derivatives. researchgate.net

The following table provides a summary of key research findings for analogues of this compound:

| Compound Class | Research Focus | Key Findings |

| Halogenated 4-(Phenoxymethyl)piperidines | Sigma Receptor Ligands | N-substituents and phenoxy ring moieties affect σ-1 and σ-2 receptor affinity and selectivity. acs.org |

| Isatin Analogues with Phenoxymethyl-pyridine | Caspase-3 Inhibitors | Pyridine-containing analogues showed higher potency than corresponding phenoxymethyl-containing analogues. nih.gov |

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor Antagonists | Structure-activity relationship studies identified compounds with high binding affinity and selectivity. researchgate.net |

| Porphyrin-Pyridine Conjugates | Photodynamic Therapy | 5-mono-(4-nitrophenyl)-10,15,20-tris-[this compound]-porphyrin and its Zn(II) complex showed photodynamic activity against lung cancer cells. rsc.orgresearchgate.net |

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H11NO |

|---|---|

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

4-(phenoxymethyl)pyridine |

InChI |

InChI=1S/C12H11NO/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9H,10H2 |

Clé InChI |

VYBZUXRVMWVTEB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OCC2=CC=NC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 4 Phenoxymethyl Pyridine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 4-(Phenoxymethyl)pyridine Core

The fundamental structure of this compound can be assembled through well-established organic reactions that have been refined over time. These methods primarily involve the formation of the central ether bond.

Nucleophilic Substitution Reactions in Pyridine (B92270) Synthesis

Nucleophilic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. In the context of this compound synthesis, the pyridine moiety can act as a leaving group precursor. However, a more common and efficient approach involves the substitution of a leaving group on the methyl substituent at the 4-position of the pyridine ring.

The pyridine ring's electron-withdrawing nature facilitates nucleophilic substitution at the α- and γ-positions (2- and 4-positions) of the ring itself when a suitable leaving group like a halide is present. quimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism. quimicaorganica.org For the synthesis of the this compound core, a more direct route is the SN2 reaction at the benzylic-like carbon of a 4-(halomethyl)pyridine.

Alkylation and Etherification Approaches

The most direct and widely employed method for the synthesis of the this compound core is through etherification, specifically the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide, generated by treating phenol (B47542) with a strong base like sodium hydride or sodium hydroxide, acts as the nucleophile. This phenoxide then displaces a halide from 4-(halomethyl)pyridine, typically 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. wikipedia.org

The general reaction is as follows:

Step 1: Formation of Sodium Phenoxide C₆H₅OH + NaOH → C₆H₅ONa + H₂O

Step 2: Nucleophilic Substitution C₅H₄N-4-CH₂Cl + C₆H₅ONa → C₅H₄N-4-CH₂-O-C₆H₅ + NaCl

This SN2 reaction is most efficient with primary halides like 4-(chloromethyl)pyridine, as this minimizes the potential for competing elimination reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the nucleophile and promote the substitution reaction.

An alternative perspective is the alkylation of phenol. google.commdpi.comresearchgate.net In this approach, phenol is the nucleophile that attacks the electrophilic carbon of 4-(halomethyl)pyridine. The reaction is generally performed in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield |

| 4-(Chloromethyl)pyridine | Phenol | NaOH or K₂CO₃ | DMF or Acetonitrile | This compound | Good to Excellent |

| Sodium Phenoxide | 4-(Chloromethyl)pyridine | - | DMF or Acetonitrile | This compound | Good to Excellent |

Advanced Synthetic Approaches to Functionalized this compound Analogues

To explore the chemical space around the this compound scaffold, more advanced synthetic techniques are employed. These methods allow for the introduction of a wide range of substituents on both the pyridine and phenyl rings, as well as the modification of the core structure itself.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they offer powerful tools for the functionalization of the this compound framework. nih.govyoutube.comresearchgate.net One notable application is the direct arylation of the methylene (B1212753) bridge of 4-pyridylmethyl ethers. This approach allows for the synthesis of diarylated 4-pyridyl methyl ethers, which are structurally related to this compound. While not directly forming the phenoxymethyl (B101242) bond, this methodology highlights the potential for C-H activation strategies in modifying the core structure.

A more direct application of palladium catalysis for the synthesis of the ether linkage is the Buchwald-Hartwig C-O coupling reaction. organic-chemistry.org This reaction enables the formation of aryl ethers from aryl halides and alcohols. In a retrosynthetic sense, this could involve the coupling of a 4-pyridylmethanol derivative with an aryl halide or the coupling of 4-(halomethyl)pyridine with a phenol. The former is generally more feasible. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Product Type |

| 4-Pyridylmethanol | Aryl Halide | Pd(OAc)₂ | Biarylphosphine Ligand | Strong Base (e.g., NaOtBu) | Functionalized 4-(Aryloxymethyl)pyridine |

| 4-(Halomethyl)pyridine | Phenol | Pd Catalyst | Phosphine Ligand | Base | This compound |

Copper-Catalyzed Cycloaddition Reactions (Click Chemistry) for Derivatization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective method for the derivatization of molecules. biosyntan.deinterchim.fralliedacademies.orgalliedacademies.org To utilize this strategy, the this compound core must first be functionalized with either an azide (B81097) or a terminal alkyne group. nih.govnih.gov

For example, a this compound derivative bearing a hydroxyl group on the phenyl ring can be converted to an azide or alkyne-containing intermediate. An azido-functionalized derivative can be synthesized by reacting a corresponding halo- or tosyloxy-substituted precursor with sodium azide. Alternatively, an alkyne group can be introduced via reaction with a suitable alkyne-containing electrophile, such as propargyl bromide.

Once the azide or alkyne functionality is installed, the CuAAC reaction can be used to conjugate a wide variety of molecular fragments. For instance, an azide-functionalized this compound can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This allows for the modular construction of more complex molecules. alliedacademies.org

| Functionalized Core | Reaction Partner | Catalyst | Product |

| Azido-4-(phenoxymethyl)pyridine | Terminal Alkyne | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1,2,3-Triazole-linked derivative |

| Alkyne-4-(phenoxymethyl)pyridine | Organic Azide | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1,2,3-Triazole-linked derivative |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving reaction efficiency. tsijournals.comrroij.com This technology can be effectively applied to several of the synthetic routes for this compound and its derivatives.

The Williamson ether synthesis, a classical method for forming the core structure, can be significantly expedited using microwave irradiation. researchgate.net Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. researchgate.net This not only saves time and energy but can also lead to cleaner reactions with fewer byproducts. tsijournals.com

Microwave heating is also beneficial for the synthesis of functionalized pyridine derivatives. nih.govnih.govmdpi.comfrontiersin.org For instance, nucleophilic aromatic substitution reactions on halopyridines to introduce various substituents can be performed efficiently under microwave conditions. Similarly, palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions can often be accelerated with microwave heating, leading to faster access to a diverse library of this compound analogues.

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Typical Advantage |

| Williamson Ether Synthesis | Hours | Minutes | Reduced reaction time, improved yield researchgate.net |

| Nucleophilic Aromatic Substitution on Pyridines | Hours to Days | Minutes to Hours | Faster reaction rates, cleaner products |

| Palladium-Catalyzed Cross-Coupling | Hours | Minutes to Hours | Increased reaction speed |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Hours | Minutes | Rapid derivatization |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient and atom-economical approach to complex molecules. acsgcipr.org While direct synthesis of this compound via a single MCR is not prominently documented, established MCRs for pyridine ring synthesis can be adapted to create precursors or analogues. nih.govtaylorfrancis.com

Key MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org The Hantzsch synthesis, for instance, is a classic [2+2+1+1] approach that can be modified into a three-component reaction ([3+2+1] disconnection) for producing unsymmetrical pyridines. taylorfrancis.com A hypothetical adaptation for a this compound precursor could involve a β-dicarbonyl compound, an aldehyde (such as 4-pyridinecarboxaldehyde, which could be later modified), and an ammonia (B1221849) source.

A more contemporary approach involves a two-pot, three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition. nih.gov This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.gov By selecting an appropriate aldehyde and other components, this strategy could be engineered to yield a pyridine core with functional groups amenable to conversion into the phenoxymethyl moiety.

Table 1: Overview of Relevant Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactant Types | General Product | Potential Adaptability for this compound |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | β-dicarbonyl compound (2 equiv.), aldehyde, ammonia source | Dihydropyridine (requires oxidation) | Use of a protected 4-formylpyridine derivative could install the necessary pyridine core. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated carbonyl compound | Substituted Pyridine | Could be adapted by incorporating the phenoxy group into one of the starting materials. |

| Aza-Wittig/Diels-Alder Sequence | Aldehyde, α,β-unsaturated acid, enamine | Tri- or Tetrasubstituted Pyridine | Offers high flexibility in substituent patterns, allowing for precursors to the phenoxymethyl group. nih.gov |

These MCR strategies are valued for their efficiency, often proceeding in one pot and reducing the need for intermediate purification steps, which aligns with the principles of green chemistry. acsgcipr.org

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral pyridine derivatives is of significant interest due to their prevalence in medicinal chemistry. nih.gov While this compound itself is achiral, stereocenters can be introduced into its derivatives, particularly on the methylene bridge or on substituents of the phenoxy or pyridine rings.

A prominent strategy for creating chiral analogues involves the highly enantioselective copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines. nih.govnih.gov This method relies on activating the otherwise poorly reactive alkenyl pyridine with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

Reaction Scheme Example: A 4-alkenylpyridine substrate can be reacted with an alkyl Grignard reagent in the presence of a copper catalyst and a chiral diphosphine ligand. This process allows for the introduction of a wide variety of linear, branched, and functionalized alkyl chains at the β-position of the alkenyl group with high enantioselectivity. nih.govresearchgate.net

Key Findings from Research:

Lewis Acid Activation: The use of a Lewis acid is crucial for enhancing the reactivity of the alkenyl pyridine substrate toward conjugate addition. nih.gov

Ligand Choice: The enantioselectivity of the reaction is determined by the chiral diphosphine ligand complexed with the copper catalyst.

Substrate Scope: The methodology demonstrates high functional group tolerance, enabling the synthesis of a diverse library of chiral pyridine compounds. nih.govnih.gov

This approach could be adapted to synthesize chiral analogues of this compound by starting with a pyridine derivative that already contains the phenoxymethyl group and an adjacent alkenyl substituent.

Table 2: Enantioselective Synthesis of Chiral Pyridines

| Method | Key Reagents | Type of Chirality Introduced | Enantiomeric Excess (ee) |

|---|---|---|---|

| Copper-Catalyzed Conjugate Addition | Grignard reagents, Cu-catalyst, Chiral diphosphine ligand, Lewis acid | Stereocenter on an alkyl substituent | Often >90% ee researchgate.net |

Functional Group Transformations and Derivatization of the Phenoxymethyl Moiety

The this compound scaffold offers multiple sites for chemical modification: the pyridine ring, the phenoxy ring, and the methylene bridge. This section focuses on transformations of the phenoxymethyl portion of the molecule.

Modification of the Phenoxy Ring

The terminal phenoxy ring behaves as a typical substituted benzene (B151609) ring and is susceptible to electrophilic aromatic substitution. The ether linkage is an ortho-, para-directing group. This allows for the introduction of various functional groups to tailor the molecule's properties.

Common transformations include:

Nitration: The introduction of a nitro group (–NO2), typically using nitric acid and sulfuric acid, can serve as a handle for further modifications, such as reduction to an amino group. researchgate.net For example, nitration of related porphyrin systems containing phenoxymethyl moieties has been successfully demonstrated. researchgate.net

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing a site for subsequent cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the ring, though the Lewis acid catalysts may coordinate with the pyridine nitrogen, potentially requiring a protection strategy.

These modifications allow for the synthesis of derivatives with altered electronic and steric properties.

Manipulation of the Methylene Bridge

The methylene bridge (–CH2–) is generally less reactive than the aromatic rings. However, its benzylic-like position (adjacent to both an aromatic ring and an electronegative oxygen atom) allows for certain transformations, primarily through radical pathways.

Potential manipulations include:

Radical Halogenation: Under UV light or with a radical initiator, reagents like NBS can introduce a bromine atom, converting the methylene group to a bromomethylene group (–CHBr–). This derivative is a versatile intermediate for nucleophilic substitution.

Oxidation: Strong oxidizing agents can potentially oxidize the methylene bridge, although this risks cleaving the ether linkage or oxidizing the pyridine ring. Selective oxidation remains a significant synthetic challenge.

Functionalization via C-H Activation: Modern transition-metal-catalyzed C-H activation strategies could potentially offer a route to directly functionalize the methylene group, though specific applications to the this compound system are not widely reported.

Synthesis of Polycyclic and Condensed Systems Incorporating the this compound Motif

Building upon the this compound core to create more complex, fused heterocyclic systems is a key strategy in medicinal chemistry and materials science. This typically involves reactions that use the pyridine ring as a scaffold for annelation (ring-forming) reactions.

Two primary approaches can be envisioned:

Annelation of a new ring onto the pyridine moiety: This involves introducing functional groups onto the pyridine ring of a this compound derivative, which then participate in intramolecular or intermolecular cyclization reactions. For instance, creating an aminonicotinic acid derivative would allow for the construction of a fused pyridopyrimidine ring. nuph.edu.ua

Using a functionalized this compound in cycloaddition reactions: The pyridine ring itself can participate as a component in certain cycloaddition reactions to form condensed systems, although this is less common.

A versatile method for forming fused pyrimidine (B1678525) rings involves starting with 2-amino or 2-halopyridine derivatives. nuph.edu.ua For example, a 2-amino-4-(phenoxymethyl)pyridine derivative could react with various reagents to build a fused pyrimidine, quinazoline, or other polycyclic system. The synthesis of 2-phenoxy-3H-quinazolin-4-ones from anthranilic acids and 2-phenoxyacetyl chlorides provides a template for how phenoxymethyl-containing building blocks can be incorporated into fused systems. nih.gov

Table 3: Strategies for Polycyclic System Synthesis

| Approach | Starting Material Derivative | Reaction Type | Resulting Fused System |

|---|---|---|---|

| Pyrimidine Annelation | 2-Amino-4-(phenoxymethyl)pyridine | Condensation with β-ketoesters | Pyrido[1,2-a]pyrimidine |

| Intramolecular Cyclization | 2-Halo-3-carboxy-4-(phenoxymethyl)pyridine | Intramolecular amination/coupling | Fused lactam |

| Fused Benzoxazinones/Quinazolinones | Anthranilic acids and phenoxyacetyl chlorides | N-acylation/ring closure | Benzoxazinones, which can be converted to quinazolinones nih.gov |

These synthetic strategies provide pathways to novel, complex molecules where the this compound unit is embedded within a larger, rigid polycyclic framework.

Advanced Spectroscopic and Analytical Characterization Methods in Research

Elucidation of Molecular Structure and Conformation

The precise arrangement of atoms and bonds in 4-(Phenoxymethyl)pyridine is established through various spectroscopic methods. Each technique offers unique information, and together they provide a complete picture of the molecule's structure and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) and phenyl rings exhibit distinct chemical shifts, typically in the aromatic region (δ 7.0-8.7 ppm). Protons closer to the electronegative nitrogen atom in the pyridine ring are deshielded and appear further downfield. youtube.com The methylene (B1212753) (-CH₂-) protons, which bridge the pyridine and phenoxy groups, typically appear as a singlet around δ 5.1-5.3 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring show characteristic shifts, with the carbon adjacent to the nitrogen appearing at a distinct frequency. rsc.org The carbons of the phenoxy group and the methylene bridge also have predictable chemical shifts. rsc.org

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Chemical Shift (δ, ppm) |

| Pyridine H-2, H-6 | ~8.6 |

| Pyridine H-3, H-5 | ~7.3 |

| Phenyl H-2', H-6' | ~7.0 |

| Phenyl H-3', H-5' | ~7.3 |

| Phenyl H-4' | ~7.0 |

| Methylene (-CH₂-) | ~5.2 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃. Actual values may vary based on experimental conditions.

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS confirms the molecular weight and provides insights into its stability and bonding through fragmentation analysis. bris.ac.uk

The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (185.22 g/mol ). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway involves the cleavage of the ether linkage (C-O bond), which is a common fragmentation mode for ethers. miamioh.edulibretexts.org

This cleavage can result in two key fragment ions:

A fragment corresponding to the pyridylmethyl cation ([C₆H₆N]⁺) at m/z 92.

A fragment corresponding to the phenoxy radical cation or related ions.

Further fragmentation of the pyridine ring can also occur, leading to smaller characteristic ions. researchgate.net Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyridine ring, the methylene bridge, and the phenoxy group. sapub.org

| m/z Value | Possible Fragment Ion | Structural Component Lost |

| 185 | [C₁₂H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 93 | [C₅H₅O]⁺ | Phenoxy radical |

| 92 | [C₆H₆N]⁺ | Pyridylmethyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from phenoxy group) |

Table 2: Plausible mass spectrometry fragmentation patterns for this compound under electron ionization (EI).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR Spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands:

C-O-C Stretch: A strong, characteristic band for the asymmetric ether stretch, typically found in the 1250-1200 cm⁻¹ region.

Aromatic C=C and C=N Bending: Multiple peaks in the 1600-1450 cm⁻¹ region, characteristic of the pyridine and benzene (B151609) rings. aps.org

Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

CH₂ Bending: A peak around 1450 cm⁻¹.

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π → π* transitions within the phenyl and pyridine ring systems. researchgate.net The spectrum would likely show one or more strong absorption bands between 200 and 300 nm, which is typical for pyridine derivatives. nist.govnih.gov

| Spectroscopic Technique | Wavenumber/Wavelength | Assignment |

| IR Spectroscopy | ~3050-3000 cm⁻¹ | Aromatic C-H Stretch |

| IR Spectroscopy | ~1600-1450 cm⁻¹ | Aromatic C=C and C=N Bending |

| IR Spectroscopy | ~1250-1200 cm⁻¹ | Asymmetric C-O-C Ether Stretch |

| UV-Vis Spectroscopy | ~250-270 nm | π → π* Electronic Transition |

Table 3: Key IR and UV-Vis spectroscopic data for this compound.

Single-Crystal X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique provides exact data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

| Structural Parameter | Information Obtained from XRD |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-O-C angle of the ether). |

| Torsional Angles | Dihedral angles defining the molecule's conformation. |

| Crystal Packing | Arrangement of molecules in the unit cell. researchgate.net |

| Intermolecular Interactions | Identification of non-covalent forces between molecules. mdpi.com |

Table 4: Structural information obtainable from a Single-Crystal XRD analysis of this compound.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of this compound and to isolate it from impurities. researchgate.net The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). helixchrom.com

A common mode for analyzing compounds like this compound is Reverse-Phase HPLC (RP-HPLC). In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). iosrjournals.org this compound, being a moderately polar compound, would elute at a characteristic retention time under specific conditions (flow rate, mobile phase composition, temperature). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. nih.gov

| HPLC Parameter | Typical Condition for Analysis |

| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with potential additives like trifluoroacetic acid) |

| Detection | UV detector set at a wavelength of maximum absorbance (e.g., ~260 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Output Data | Retention Time (for identification), Peak Area (for quantification) |

Table 5: Representative RP-HPLC parameters for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, widely employed for the qualitative monitoring of reaction progress and for the preliminary analysis of product purity. Its application in studies involving this compound is crucial for rapidly assessing the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts. The principle of TLC relies on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. aga-analytical.com.plsilicycle.com

For the analysis of this compound and its synthetic precursors, silica gel 60 F254 plates are the most commonly used stationary phase. nih.govptfarm.pl Silica gel is a polar adsorbent, and the separation mechanism is based on the polarity of the compounds. aga-analytical.com.plsilicycle.com More polar compounds exhibit stronger interactions with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further with a higher Rf. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net

In a typical synthesis of this compound, TLC can be used to monitor the reaction's progress. Small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. After developing the plate in a suitable solvent system, the spots are visualized, commonly under UV light at 254 nm, which is effective for aromatic compounds. rsc.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

The table below illustrates hypothetical, yet representative, TLC data for the synthesis of this compound, demonstrating how different solvent systems affect the separation and the corresponding Rf values.

| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Rf Value | Observations |

| Phenol (B47542) (Starting Material) | 30:70 | 0.45 | Starting material spot. |

| 4-(Chloromethyl)pyridine (B78701) (Starting Material) | 30:70 | 0.35 | Starting material spot. |

| This compound (Product) | 30:70 | 0.55 | Product spot, clearly separated from starting materials. |

| Reaction Mixture (Mid-reaction) | 30:70 | 0.35, 0.45, 0.55 | Shows presence of both starting materials and product. |

| Phenol (Starting Material) | 20:80 | 0.30 | Lower Rf due to less polar mobile phase. |

| 4-(Chloromethyl)pyridine (Starting Material) | 20:80 | 0.20 | Lower Rf due to less polar mobile phase. |

| This compound (Product) | 20:80 | 0.40 | Good separation maintained. |

For more polar compounds or to address issues like spot tailing with basic pyridine compounds, a small amount of a polar solvent like methanol or a base like triethylamine (B128534) can be added to the mobile phase. researchgate.net The choice of the solvent system is optimized to ensure a significant difference in Rf values (ΔRf) between the reactants, product, and any potential impurities, allowing for unambiguous analysis. silicycle.com

Chemical Reactivity and Reaction Mechanisms of 4 Phenoxymethyl Pyridine Derivatives

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in 4-(phenoxymethyl)pyridine makes it a nucleophilic and basic center, similar to tertiary amines. wikipedia.org This inherent reactivity allows for facile reactions with electrophiles, most notably in quaternization and N-oxidation reactions.

Quaternization: The pyridine nitrogen can readily react with alkyl halides to form pyridinium (B92312) salts. wikipedia.org This process, known as quaternization, involves the alkylation of the nitrogen atom, which introduces a positive charge into the aromatic ring. wikipedia.orgresearchgate.net This modification significantly increases the reactivity of the pyridine ring toward nucleophilic attack. The quaternization of poly(4-vinyl pyridine) has been shown to proceed to high conversion yields with activated halides like chloro 2-propanone and 2-chloroacetamide (B119443) in dimethylformamide (DMF) at room temperature. researchgate.netnih.gov Similarly, this compound is expected to undergo efficient quaternization with suitable alkylating agents.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid. wikipedia.org The formation of the N-oxide in derivatives of this compound has a profound effect on the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group, which activates the pyridine ring for electrophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgwikipedia.orgscripps.edu

| Reaction Type | Reagent Example | Product Type | Effect on Pyridine Ring |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Increased reactivity towards nucleophiles |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide | Increased reactivity towards electrophiles |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-withdrawing nature of the nitrogen atom in the pyridine ring of this compound deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.orgyoutube.com Conversely, this electronic feature makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. wikipedia.orgyoutube.com When it does occur, substitution is directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.com However, the reactivity of the pyridine ring towards electrophiles can be significantly enhanced by converting it to the corresponding N-oxide. The N-oxide group, being electron-donating, activates the ortho (C-2, C-6) and para (C-4) positions for electrophilic attack. wikipedia.orgscripps.eduquimicaorganica.org Following the substitution reaction, the N-oxide can be deoxygenated to regenerate the pyridine ring. wikipedia.orgwikipedia.org

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated for nucleophilic aromatic substitution, particularly at the ortho (C-2, C-6) and para (C-4) positions. stackexchange.comechemi.comquimicaorganica.org This is because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comechemi.com For a nucleophilic substitution to occur, a good leaving group must be present at one of these activated positions. The reaction generally proceeds via an addition-elimination mechanism. quimicaorganica.org The formation of a quaternary salt at the pyridine nitrogen further enhances the ring's susceptibility to nucleophilic attack. google.com

Reactivity of the Phenoxymethyl (B101242) Side Chain

The phenoxymethyl side chain in this compound introduces an ether linkage, which is the primary site of reactivity within this substituent. Ethers are generally unreactive but can undergo cleavage under strongly acidic conditions. libretexts.orgmasterorganicchemistry.comopenstax.org

Acid-Catalyzed Ether Cleavage: The ether bond in the phenoxymethyl group can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group. libretexts.orgmasterorganicchemistry.com The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen. openstax.org In the case of this compound, the cleavage would likely yield 4-(halomethyl)pyridine and phenol (B47542). Given that the carbon of the methylene (B1212753) bridge is primary, the reaction with a halide nucleophile would likely proceed via an SN2 pathway. libretexts.orgopenstax.org

| Reaction | Reagents | Products | Mechanism |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 4-(Halomethyl)pyridine and Phenol | SN2 |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity in Pyridine Ring Reactions: The regioselectivity of substitution reactions on the pyridine ring of this compound is dictated by the electronic properties of the ring.

Nucleophilic Aromatic Substitution: As previously mentioned, nucleophilic attack is strongly favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the anionic intermediate. stackexchange.comechemi.com

Electrophilic Aromatic Substitution: On the unmodified pyridine ring, electrophilic attack occurs at the C-3 position. youtube.com However, upon conversion to the pyridine N-oxide, the regioselectivity shifts to the C-2 and C-4 positions due to the electron-donating nature of the N-oxide group. wikipedia.orgscripps.edu

The phenoxymethyl group at the C-4 position is not expected to have a strong directing effect on either nucleophilic or electrophilic substitution on the pyridine ring, as its electronic influence is transmitted through the methylene spacer.

Stereoselectivity: For reactions involving the creation of a new chiral center, the potential for stereoselectivity exists. However, in the common reactions of this compound, such as those at the pyridine nitrogen, aromatic substitution on the ring, or cleavage of the ether linkage, new stereocenters are not typically formed. Therefore, stereoselectivity is not a major consideration for the fundamental reactivity of this compound.

Mechanistic Investigations of Key Transformations

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on a pyridine ring bearing a leaving group at the 4-position proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the electron-deficient carbon atom at the 4-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com

Elimination: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the substituted product. stackexchange.com The initial attack of the nucleophile is typically the rate-determining step. echemi.com

Mechanism of Electrophilic Aromatic Substitution on Pyridine N-oxide: The presence of the N-oxide group facilitates electrophilic substitution by providing electron density to the ring.

Attack by the π-system: The π-electron system of the pyridine N-oxide ring attacks an electrophile. This attack is favored at the C-4 position.

Formation of a σ-complex: A resonance-stabilized carbocation intermediate (σ-complex or arenium ion) is formed.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Deoxygenation: The N-oxide can then be reduced back to the pyridine. wikipedia.org

Mechanism of Acidic Ether Cleavage: The cleavage of the phenoxymethyl ether linkage under acidic conditions involves the following steps:

Protonation: A strong acid protonates the ether oxygen atom, creating a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile (e.g., a halide ion) attacks the carbon of the methylene group in an SN2 reaction, displacing the phenol as the leaving group. libretexts.orgopenstax.org This concerted step involves the simultaneous formation of a carbon-halide bond and the breaking of the carbon-oxygen bond.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the behavior of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly adept at determining the ground-state geometry and exploring the potential energy surface of molecules like 4-(Phenoxymethyl)pyridine.

DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would begin with the optimization of the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. For this compound, key geometric parameters of interest would be the planarity of the pyridine (B92270) and phenyl rings, and the geometry around the central ether linkage (-O-CH₂-).

The energy landscape can be explored by systematically varying key dihedral angles, such as the C-O-C-C and O-C-C-N angles, to identify stable conformers and the energy barriers between them. The results of such an analysis would reveal the most likely shapes the molecule adopts and its flexibility. Theoretical studies on pyridine derivatives often show good agreement between calculated and experimental geometries. researchgate.netnih.gov

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value Range | Description |

|---|---|---|

| Pyridine Ring C-N Bond Length | ~1.34 Å | The length of the carbon-nitrogen bonds within the pyridine ring. |

| Pyridine Ring C-C Bond Length | ~1.39 Å | The length of the carbon-carbon bonds within the pyridine ring. |

| Phenyl Ring C-C Bond Length | ~1.40 Å | The length of the carbon-carbon bonds within the phenyl ring. |

| C-O Ether Bond Lengths | ~1.37 Å (Aryl-O), ~1.43 Å (Alkyl-O) | The lengths of the carbon-oxygen bonds of the ether linkage. |

| C-O-C Bond Angle | ~118° | The angle of the ether linkage. |

Note: These are representative values based on general DFT calculations of similar organic molecules and may vary depending on the specific level of theory and basis set used.

Time-Dependent DFT for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states. This makes it a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. acs.orgarxiv.org

By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). The calculations also yield oscillator strengths, which are related to the intensity of the absorption peaks. For this compound, TD-DFT would likely predict π-π* transitions associated with the pyridine and phenyl rings. The results can be compared with experimental spectra to validate the computational model. nih.gov Such studies are crucial for understanding the photophysical properties of the molecule. aps.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around one or more single bonds. For this compound, the key torsions are around the Ph-O, O-CH₂, and CH₂-Py bonds. By performing a systematic scan of these dihedral angles, a potential energy surface can be generated, revealing the low-energy conformers and the barriers to their interconversion. mdpi.combiomedres.us

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the flexibility and average structure of this compound in different environments, such as in a solvent or in the solid state. ucl.ac.ukbiorxiv.org These simulations can reveal how intermolecular interactions influence the preferred conformations.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. nih.govnih.govmdpi.com

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. researchgate.netacs.org

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridine Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Interactions between hydrogen atoms on adjacent molecules. |

| C···H/H···C | 20 - 30% | Often indicative of C-H···π interactions. |

| O···H/H···O | 5 - 15% | Weak hydrogen bonding involving the ether oxygen. |

| N···H/H···N | 5 - 10% | Weak hydrogen bonding involving the pyridine nitrogen. |

Note: This table is illustrative and based on typical values found for similar organic molecules containing phenyl and pyridine rings. The exact percentages for this compound would depend on its specific crystal packing.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and to explore potential reaction mechanisms. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For this compound, the HOMO is likely to be located on the electron-rich phenoxy group, while the LUMO may be associated with the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. electrochemsci.orgmdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring. Regions of positive potential (blue) are prone to nucleophilic attack. These computational tools can guide the design of synthetic routes and help to understand the outcomes of chemical reactions involving this compound. researchgate.netnih.gov

Advanced Applications in Chemical Synthesis and Catalysis

4-(Phenoxymethyl)pyridine as Ligands in Metal-Catalyzed Reactions

The nitrogen atom in the pyridine (B92270) ring of this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating with a wide variety of transition metals. wikipedia.org This coordination is fundamental to its role as a ligand in metal-catalyzed reactions. Pyridine and its derivatives are widely used as ligands in coordination chemistry, where they can influence the electronic properties and reactivity of the metal center. wikipedia.orgmdpi.com The phenoxymethyl (B101242) substituent at the 4-position can sterically and electronically tune the properties of the pyridine, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Transition metal complexes containing pyridine-based ligands are precursors for numerous catalytic transformations. wikipedia.org For instance, palladium complexes with pyridine ligands have shown remarkable reactivity in C-H activation and oxygenation reactions. umich.edu The ratio of pyridine to the palladium center can dramatically modulate the catalytic activity and site selectivity of these reactions. umich.edu While specific studies detailing this compound in such reactions are limited, its structural similarity to other pyridine ligands suggests its potential to form stable and catalytically active complexes with metals like palladium, rhodium, iridium, and cobalt. wikipedia.orgresearchgate.net

The catalytic performance of metal complexes with pyridine-amino acid derivative ligands has also been investigated, demonstrating their utility in reactions like the reduction of nitrophenols. researchgate.net The presence of both the pyridine nitrogen and other functional groups allows for the formation of stable chelate structures with metal ions, enhancing catalytic efficacy. This principle can be extended to derivatives of this compound, where the ether oxygen in the phenoxymethyl group could potentially participate in metal coordination, leading to the formation of bidentate ligands and influencing the geometry and reactivity of the catalytic center.

Table 1: Examples of Metal-Catalyzed Reactions Employing Pyridine-Type Ligands

| Catalyst System | Reaction Type | Substrate Scope | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Pyridine | C-H Acetoxylation | Arenes | umich.edu |

| Chiral Diphosphine Pd Complex / 4-CN-Pyridine | Asymmetric Allylic 4-Pyridinylation | Allylic compounds | nih.gov |

| Co(II) Complex with (S)-2-(pyridine-4-ylmethylamino) succinic acid | Reduction of 4-nitrophenol | 4-Nitrophenol | researchgate.net |

Organocatalytic Applications of this compound Scaffolds

In addition to coordinating with metals, the pyridine scaffold itself is a cornerstone of organocatalysis. The nitrogen atom can act as a nucleophilic catalyst or a Brønsted base, while the aromatic ring can be modified to create complex chiral environments.

Chiral pyridine derivatives are highly valuable as nucleophilic catalysts in asymmetric synthesis, particularly for the creation of molecules with quaternary carbon centers. researchgate.net By functionalizing the pyridine ring with chiral auxiliaries, it is possible to create a specific three-dimensional environment around the catalytically active nitrogen atom. This chiral pocket dictates the stereochemical outcome of the reaction, leading to high enantioselectivity.

Recent advancements have demonstrated the power of photochemical methods for the functionalization of pyridines, proceeding through pyridinyl radical intermediates. nih.gov This organocatalytic approach allows for novel C-H functionalization to form new C(sp²)-C(sp³) bonds with distinct positional selectivity compared to traditional methods. nih.gov Scaffolds based on this compound could potentially be employed in such transformations, where the phenoxymethyl group might influence the stability and reactivity of the radical intermediates.

Furthermore, the combination of chiral palladium catalysis with electrochemistry has enabled the asymmetric allylic 4-pyridinylation of various substrates. nih.gov This method utilizes 4-cyanopyridine as the pyridine source, activated by a chiral palladium complex that also mediates electron transfer. This strategy highlights the potential for developing enantioselective reactions using functionalized pyridines like this compound to introduce chiral heterocyclic moieties into complex molecules. nih.gov The development of chiral catalysts based on the this compound scaffold could lead to new methodologies for the enantioselective synthesis of valuable pharmaceutical intermediates.

Role as Building Blocks and Intermediates in Complex Molecule Synthesis

Functionalized pyridines are essential building blocks in organic synthesis due to their prevalence in natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The this compound structure serves as a versatile intermediate that can be elaborated into more complex molecules.

The synthesis of phenoxypyridine derivatives can be achieved through methods like aryne chemistry, which provides a mild and efficient route to these compounds from pyridin-2(1H)-one and in situ generated arynes. researchgate.netnih.gov This methodology allows for the construction of the core phenoxypyridine structure, which can then undergo further functionalization.

The pyridine ring can be modified through various reactions, including electrophilic and nucleophilic substitutions, to introduce additional functional groups. organic-chemistry.org The phenoxymethyl group can also be altered, or it can serve to protect the 4-position of the pyridine while other positions are functionalized. For example, derivatives such as N-(4-phenoxyphenyl)pyridinecarboxamides have been synthesized and investigated for their biological activities. nih.gov The synthesis of these compounds demonstrates how the basic this compound scaffold can be a starting point for creating diverse libraries of compounds for screening purposes. Its role as an intermediate is crucial for accessing unnatural product molecules that may possess unique biological properties. nih.gov

Application in Material Science Research (excluding material properties)

The incorporation of pyridine units into polymer backbones is a strategy to develop advanced materials with specific functions. Pyridine-containing polymers are investigated for applications such as contaminant capture and the self-assembly of block copolymers. nih.gov The Lewis basicity of the pyridine nitrogen allows these materials to coordinate with metal ions or participate in hydrogen bonding interactions.

The synthesis of novel, soluble pyridine-containing polyimides has been reported, starting from diamine monomers that incorporate a pyridine ring. sci-hub.seresearchgate.net These polymers are synthesized via a two-step method involving the formation of a poly(amic acid) followed by thermal or chemical imidization. sci-hub.se Similarly, cationic copolyimides containing pyridinium (B92312) fragments in the main chain have been synthesized for potential use in anion exchange membranes. nih.gov The synthesis involves post-polymerization modification to quaternize the pyridine nitrogen. nih.gov

Another approach involves the ring-opening metathesis polymerization (ROMP) of pyridinonorbornene monomers. nih.gov This method allows for the synthesis of pyridine-containing polymers with controlled molecular weights. The innate Lewis basicity of the pyridine can sometimes interfere with transition-metal catalysts used in polymerization, but careful monomer design can lead to well-controlled polymerization processes. nih.gov The this compound moiety could be incorporated into such monomers to synthesize polymers with tailored functionalities, where the phenoxy group could influence inter-chain interactions and material morphology.

Mechanistic and Structure Activity Relationship Investigations in Biological Contexts

Design Principles for Targeting Biological Receptors and Enzymes

The 4-(phenoxymethyl)pyridine scaffold serves as a foundational element in the development of ligands targeting a range of biological molecules. The design principles often involve modifying the pyridine (B92270) and phenoxy rings or introducing different substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.

Derivatives of this compound, particularly halogenated 4-(phenoxymethyl)piperidines, have been synthesized and evaluated as potential sigma (σ) receptor ligands. nih.gov The design strategy involves modifying both the N-substituent on the piperidine (B6355638) ring and the substituents on the phenoxy ring to fine-tune the binding affinity for σ-1 and σ-2 receptors. nih.gov

Structure-activity relationship (SAR) studies have shown that various N-substituents, such as fluoroalkyl, hydroxyalkyl, and iodopropenyl groups, significantly influence the dissociation constants (Kᵢ) for both sigma receptor subtypes. nih.gov Furthermore, modifications to the phenoxy ring, including the addition of iodo, bromo, nitro, and cyano groups, have been systematically explored. nih.gov These investigations have yielded compounds with dissociation constants for σ-1 receptors ranging from 0.38 to 24.3 nM and for σ-2 receptors from 3.9 to 361 nM. nih.gov The selectivity, expressed as the ratio of Kᵢ values (σ-2/σ-1), varied from 1.19 to 121, indicating that specific substitutions can confer a preference for one subtype over the other. nih.gov For instance, the compound 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine demonstrated high specific binding to sigma receptors in vivo. nih.gov

Table 1: Binding Affinity of Halogenated 4-(Phenoxymethyl)piperidine (B1622545) Derivatives for Sigma Receptors

| Receptor Subtype | Range of Dissociation Constants (Kᵢ) | Selectivity Ratio (Kᵢ σ-2/σ-1) |

|---|---|---|

| Sigma-1 | 0.38 - 24.3 nM | 1.19 - 121 |

The this compound moiety has been incorporated into the design of non-imidazole histamine (B1213489) H3 receptor antagonists. In one series, a lipophilic non-imidazole antagonist was developed featuring an aliphatic tertiary amino group connected to a benzyl (B1604629) template, which is substituted at the 4-position with a phenoxymethyl (B101242) group. nih.gov The design rationale was to create potent H3 antagonists while avoiding potential side effects associated with imidazole-containing compounds. nih.gov

SAR studies involved varying the substitution patterns on the phenoxy group to optimize both in vitro affinity and in vivo potency after oral administration. nih.gov These efforts led to the identification of compounds with low nanomolar affinity for the human histamine H3 receptor. nih.gov Further modifications included expanding, contracting, or opening the basic piperidino moiety to probe the structural requirements for receptor binding. nih.gov

The pyridine ring is a well-established scaffold in the design of kinase inhibitors. While specific examples focusing solely on the this compound structure are part of broader research, the general principles apply. Pyridine-based compounds are often designed to fit into the ATP-binding pocket of kinases. The phenoxymethyl group can be oriented to interact with specific amino acid residues, potentially enhancing potency and selectivity.

For instance, in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas have shown high potency, where the quinolyloxy moiety shares structural similarities with the phenoxymethyl-pyridine concept. nih.gov The design of such inhibitors often involves creating a molecule that can form key hydrogen bonds with the kinase hinge region, while other parts of the molecule occupy adjacent hydrophobic pockets. nih.gov The structure-activity relationship for pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors has been comprehensively reviewed, highlighting the importance of the heterocyclic core in achieving potent inhibition. mdpi.com

Pyridine and its derivatives are known to interact with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.gov The nitrogen atom in the pyridine ring can coordinate with the heme iron atom at the active site of the CYP450 enzyme, potentially leading to inhibition of its metabolic activity. nih.gov The nature and position of substituents on the pyridine ring influence the strength and type of this interaction. nih.gov

The this compound structure can act as a scaffold for designing CYP450 inhibitors. The phenoxymethyl group can influence the binding orientation and affinity within the enzyme's active site. nih.gov Understanding these interactions is critical, as inhibition of CYP450 enzymes can lead to significant drug-drug interactions by altering the metabolism of co-administered drugs. conicet.gov.armdpi.com Research has focused on designing specific pyridine derivatives to selectively inhibit certain CYP450 isozymes, such as CYP2A6, to mitigate the harmful effects of substances like nicotine. nih.gov

Investigations into Pharmacological Action Mechanisms (excluding clinical human trial data)

The biological activity of this compound derivatives stems from their ability to modulate key cellular signaling pathways. These modulations are a direct consequence of their interaction with specific receptors and enzymes, as detailed previously.

Derivatives based on the this compound scaffold can influence fundamental cellular processes, leading to outcomes such as programmed cell death (apoptosis) and cessation of cell division (cell cycle arrest).

Apoptosis Induction: Compounds that act as kinase inhibitors or sigma receptor ligands can trigger apoptotic pathways. For example, various pyridine derivatives have been shown to induce apoptosis in cancer cells. nih.gov The mechanism can involve the upregulation of pro-apoptotic proteins like p53 and JNK. nih.gov Sigma-1 receptor (S1R) ligands can also play a role in apoptosis. nih.gov The modulation of S1R, which is involved in calcium signaling and ER stress, can initiate downstream events that lead to programmed cell death. nih.gov

Cell Cycle Arrest: The proliferation of cells is tightly regulated by the cell cycle. Many kinase inhibitors and other pyridine-based compounds exert their effects by causing cell cycle arrest, often at the G2/M phase. nih.gov This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the upregulation of cell cycle inhibitors like p21 and p53 and the downregulation of cyclins such as cyclin D1. nih.gov

Reactive Oxygen Species (ROS) Modulation: Sigma receptors are known to be involved in cellular bioenergetics and can influence the generation of reactive oxygen species. Ligands that modulate sigma receptors can, therefore, affect the redox state of the cell. nih.gov Similarly, the interaction of compounds with CYP450 enzymes can alter cellular redox homeostasis. ROS are double-edged swords; they can act as signaling molecules but can also cause oxidative stress and cellular damage when in excess, potentially leading to apoptosis.

Antimicrobial Target Engagement Strategies

The antibacterial activity of certain pyridine derivatives has been shown to be dependent on their chemical structure, which affects the lipopolysaccharide (LPS) layer of bacteria. nih.gov In the case of this compound-2-carboxylic acid, the phenoxymethyl group is suggested to enhance the compound's ability to bind to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound's binding to its target. The synthesis of pyridine derivatives complexed with metal ions known for their antimicrobial properties, such as zinc(II), cadmium(II), and mercury(II), represents another strategy to target microbial infections. mdpi.com

Antifungal Mode of Action Studies

Research into the antifungal properties of pyridine-containing compounds has identified the ergosterol (B1671047) biosynthesis pathway as a primary target. nih.gov A class of pyridine and pyrimidine (B1678525) derivatives has been shown to mediate its antifungal activity against Candida albicans by putatively inhibiting the enzyme lanosterol (B1674476) demethylase. nih.govresearchgate.net

The inhibition of this key enzyme in the sterol biosynthesis pathway leads to a measurable accumulation of lanosterol and a corresponding depletion of ergosterol, a vital component of the fungal cell membrane. nih.gov This disruption of sterol metabolism severely compromises the integrity of the cell membrane, ultimately inhibiting fungal growth. nih.gov A clear correlation has been established between the antifungal potency of these compounds (as measured by the Minimum Inhibitory Concentration, or MIC) and their ability to inhibit lanosterol demethylase, strongly suggesting this is their primary mode of action. nih.govresearchgate.net

Table 1: Effect of Pyridine/Pyrimidine Compounds on C. albicans

| Compound Class | Target Enzyme | Metabolic Effect | Result |

|---|---|---|---|

| Pyridines and Pyrimidines | Lanosterol Demethylase (putative) | Lanosterol accumulation, Ergosterol depletion | Inhibition of fungal growth |

Antiviral Mechanism Elucidation

The antiviral mechanisms of this compound derivatives have been investigated, with a notable example being phenoxypyridine-containing chalcones targeting the Tobacco Mosaic Virus (TMV). The mode of action for these compounds involves direct interaction with and binding to the TMV capsid protein (TMV-CP). nih.gov

Microscale thermophoresis (MST) experiments have demonstrated a strong binding affinity between the active compound L4 (a phenoxypyridine-containing chalcone) and TMV-CP, with a dissociation constant (Kd) value of 0.00149 µM. This binding is significantly stronger than that of the control agent, Ningnanmycin (Kd = 2.73016 µM). nih.gov Molecular docking studies further elucidate this interaction, showing that the derivative forms shorter hydrogen bonds with the amino acid residues of TMV-CP compared to the control, indicating a tighter and more stable binding. nih.gov This strong engagement with the capsid protein is believed to inhibit the virus's lifecycle. nih.gov

Broader studies on pyridine derivatives reveal a wide range of potential antiviral mechanisms, including the inhibition of reverse transcriptase, polymerase, and viral maturation processes against various viruses such as HIV, HBV, and HCV. nih.gov

Table 2: Binding Affinity of Phenoxypyridine Derivative L4 to TMV Capsid Protein

| Compound | Target | Binding Affinity (Kd) in µM | Binding Characteristics |

|---|---|---|---|

| L4 (Phenoxypyridine Chalcone) | TMV-CP | 0.00149 | Strong affinity, shorter hydrogen bonds |

| Ningnanmycin (Control) | TMV-CP | 2.73016 | Weaker affinity |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These investigations explore how modifications to the molecular structure influence biological activity, providing a roadmap for the design of more potent and selective agents. researchgate.netmdpi.comresearchgate.net

Influence of Substituents on Target Affinity and Selectivity

The type, position, and number of substituents on the pyridine and associated rings profoundly impact the affinity and selectivity of derivatives for their biological targets. For instance, in the development of pyridine derivatives as antagonists for the chemokine receptor type 4 (CXCR4), various analogs were synthesized and tested, revealing that specific substitutions were key to achieving high binding affinity and inhibitory activity. nih.gov

SAR studies on pyridine derivatives with antiproliferative activity have shown that the presence and position of methoxy (B1213986) (-OCH3) groups are directly related to efficacy. nih.gov Increasing the number of these substituents often leads to enhanced activity. Conversely, the introduction of halogen atoms or other bulky groups can sometimes result in lower biological activity. nih.gov The specific nature of the substituent is critical; for example, studies on 1,4-dihydropyridine (B1200194) derivatives demonstrated that different functional groups led to varying affinities for A1, A2A, and A3 subtypes of adenosine (B11128) receptors, highlighting the role of substituents in achieving receptor selectivity. nih.gov

Table 3: General Influence of Substituents on Pyridine Derivative Activity

| Substituent Type | General Effect on Activity/Affinity | Example Context |

|---|---|---|

| Methoxy (-OCH3) | Increased number can enhance activity | Antiproliferative agents |

| Halogens (Br, Cl, F) | Can decrease activity | Antiproliferative agents |

| Bulky Groups | Can decrease activity | Antiproliferative agents |

| Varied Functional Groups | Modulates receptor selectivity | Adenosine receptor antagonists |

Conformational Requirements for Receptor Binding

The three-dimensional arrangement of a molecule is critical for its interaction with a biological receptor. For pyridine-containing compounds, the specific conformation, or spatial arrangement of atoms, can dictate binding affinity and functional activity. Studies on rigidified acetylcholine (B1216132) mimics, for example, have been used to probe the active conformation required for binding to neuronal nicotinic receptors, supporting a specific "g+t" conformer as the optimal binding pose. nih.gov

The relative orientation of different parts of the molecule is also a key factor. X-ray diffraction analysis of certain N-pyridyl-benzothiazine-3-carboxamides revealed a direct relationship between the mutual arrangement of the benzothiazine and pyridine planar fragments and the compound's analgesic and anti-inflammatory activity. mdpi.com This indicates that a specific rotational angle between the ring systems is required for effective interaction with the target. Furthermore, molecular modeling studies emphasize that receptor binding sites are not static; the initial conformation of the receptor, often influenced by a co-crystallized ligand, can affect subsequent binding simulations, highlighting the dynamic nature of the ligand-receptor interaction. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues. Future research in the synthesis of 4-(Phenoxymethyl)pyridine and its analogues is expected to focus on several key areas.

One promising direction is the application of aryne chemistry . The in-situ generation of arynes from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) offers a mild and efficient route to form phenoxy-pyridine linkages. nih.govresearchgate.netrsc.org This methodology presents an environmentally benign alternative to traditional cross-coupling reactions and allows for the synthesis of a diverse range of derivatives with high yields. nih.govresearchgate.netrsc.org

Furthermore, the adoption of continuous flow reactors and microwave-assisted synthesis is set to revolutionize the production of pyridine-based compounds. nih.govbeilstein-journals.org These technologies offer significant advantages over conventional batch processes, including enhanced reaction control, improved safety, and higher yields. nih.govbeilstein-journals.orgvcu.edu For instance, researchers have demonstrated that the Bohlmann–Rahtz pyridine synthesis can be efficiently performed in a microwave flow reactor, enabling a one-step process without the need to isolate intermediates. nih.govbeilstein-journals.org The integration of such automated systems can lead to a substantial reduction in production costs and facilitate large-scale manufacturing. vcu.edu

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Aryne Chemistry | Mild reaction conditions, high yields, environmentally benign | Efficient and versatile synthesis of various substituted this compound derivatives. |

| Continuous Flow Reactors | Enhanced reaction control, improved safety, scalability | Streamlined and cost-effective large-scale production. vcu.edu |

| Microwave-Assisted Synthesis | Accelerated reaction times, higher yields | Rapid and efficient synthesis, particularly for library generation. nih.govbeilstein-journals.org |

| Magnetically Recoverable Nano-catalysts | Reusability, reduced waste, green chemistry | Sustainable and environmentally friendly synthesis protocols. rsc.org |

Exploration of New Catalytic Applications

The pyridine moiety is a common feature in ligands used in transition-metal catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate with metal centers, influencing the catalyst's activity and selectivity. Future research is likely to explore the potential of this compound and its derivatives as ligands in a variety of catalytic reactions.

One area of interest is in the development of copper-based catalysts for applications such as the electrochemical reduction of carbon dioxide (CO2). rsc.org Pyridine-containing ligands can enhance the number of CO2 adsorption sites, thereby improving the selectivity for valuable C2+ products. rsc.org The phenoxymethyl (B101242) substituent could be modified to fine-tune the electronic properties and steric environment of the copper center, potentially leading to catalysts with enhanced performance.